molecular formula C13H9NO3 B1605336 2-Hydroxy-9H-carbazole-1-carboxylic acid CAS No. 23077-32-9

2-Hydroxy-9H-carbazole-1-carboxylic acid

Cat. No. B1605336
CAS RN: 23077-32-9
M. Wt: 227.21 g/mol
InChI Key: HQOBDLCAOWRBOU-UHFFFAOYSA-N
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Description

2-Hydroxy-9H-carbazole-1-carboxylic acid is a chemical compound with the molecular formula C13H9NO3 . It has an average mass of 227.215 Da and a monoisotopic mass of 227.058243 Da . It is structurally related to the Ca2+ -mobilizing marine toxin, 9-methyl-7-bromoeudistomin .


Synthesis Analysis

The synthesis of 2-Hydroxy-9H-carbazole-1-carboxylic acid and its derivatives has been a topic of interest in the field of chemistry . Carbazole and its derivatives have been known for many years as components of optoelectronics and electroactive materials mainly because of their high hole transporting capabilities and strong fluorescence . Carbazole can be easily functionalized at N -position and then covalently linked with other monomers .


Molecular Structure Analysis

The molecular structure of 2-Hydroxy-9H-carbazole-1-carboxylic acid consists of 13 carbon atoms, 9 hydrogen atoms, and 3 oxygen atoms . The density of the compound is 1.546g/cm³ .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Hydroxy-9H-carbazole-1-carboxylic acid include a molecular weight of 227.218 , a molecular formula of C13H9NO3 , and a density of 1.546g/cm³ .

Scientific Research Applications

Biotransformation and Oxidation

2-Hydroxy-9H-carbazole-1-carboxylic acid and its derivatives are of interest due to their potential for various pharmacological applications. Research by Waldau et al. (2009) explored the transformation of 9H-carbazole by biphenyl-utilizing bacteria, leading to the production of hydroxylated 9H-carbazole metabolites. These metabolites, including 9H-carbazol-1-ol and 9H-carbazol-3-ol, highlight the compound's versatility in biotransformation processes (Waldau et al., 2009).

Synthesis and Cytotoxicity

The synthesis of novel molecules using 9H-carbazole derivatives has been explored for their potential cytotoxicity against cancer cells. Nagarapu et al. (2010) synthesized molecules like 1-(3'-(9H-carbazol-4-yloxy)-2'-hydroxypropyl)-3-aryl-1H-pyrazole-5-carboxylic acid derivatives and evaluated their cytotoxicity in vitro, indicating their potential as anticancer agents (Nagarapu et al., 2010).

Synthesis and Antimicrobial Activities

Carbazole derivatives synthesized from 9H-carbazole have been evaluated for their antimicrobial properties. Salih et al. (2016) demonstrated that new heterocyclic derivatives prepared from 9H-carbazole exhibited promising antimicrobial activities, highlighting the compound's utility in developing new antimicrobial agents (Salih et al., 2016).

Free Radical Scavenging

Carbazole derivatives have also been studied for their radical scavenging activity. Naik et al. (2010) synthesized a series of carbazole conjugated with different aminophenols, which showed significant radical scavenging activity, suggesting potential use as antioxidants (Naik et al., 2010).

Future Directions

The future directions of research on 2-Hydroxy-9H-carbazole-1-carboxylic acid could involve further exploration of its synthesis and applications. Carbazole-based compounds are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability . They are suitable in a broad range of applications, such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors, etc .

properties

IUPAC Name

2-hydroxy-9H-carbazole-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO3/c15-10-6-5-8-7-3-1-2-4-9(7)14-12(8)11(10)13(16)17/h1-6,14-15H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQOBDLCAOWRBOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=C(C=C3)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60177646
Record name 2-Hydroxy-9H-carbazole-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60177646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-9H-carbazole-1-carboxylic acid

CAS RN

23077-32-9
Record name 2-Hydroxy-9H-carbazole-1-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23077-32-9
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Record name 2-Hydroxy-9H-carbazole-1-carboxylic acid
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Record name 2-Hydroxy-9H-carbazole-1-carboxylic acid
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Record name 2-hydroxy-9H-carbazole-1-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
MK Nayak, SK Dogra - Spectrochimica Acta Part A: Molecular and …, 2005 - Elsevier
… time dependence spectrofluorimetry have been used to study the inter- and intramolecular excited state proton transfer (ESIPT) reactions in 2-hydroxy-9H-carbazole-1-carboxylic acid (2-…
Number of citations: 6 www.sciencedirect.com
W Lao, C Song, J You, Q Ou - Dyes and Pigments, 2012 - Elsevier
… For comparison, pK a of another two carbazole acids were carbazole-9-yl-acetic acid (6.33) [6] and 2-hydroxy-9H-carbazole-1-carboxylic acid (3.55) [19]. The pK a of dibenzofuran-2-…
Number of citations: 6 www.sciencedirect.com
M Witkowska, N Maciejewska, M Ryczkowska… - European Journal of …, 2022 - Elsevier
… To increase water solubility and bioavailability, the most promising compound 5aa was saponified to obtain 3-((tert-butoxycarbonyl)amino)-2-hydroxy-9H-carbazole-1-carboxylic acid 8 (…
Number of citations: 4 www.sciencedirect.com
M Witkowska - 2021 - mostwiedzy.pl
Doctoral dissertation is divided into three main parts: introduction, results and discussion and experimental. The introduction is divided into four main parts which describe: 5-…
Number of citations: 0 mostwiedzy.pl
Z Wang - 2022 - search.proquest.com
C–H functionalizations directed by innate functionalities such as amines and carboxylic acids have recently become the focus of scientific interests. Two promising approaches were …
Number of citations: 0 search.proquest.com
Y Lin, B Yang, Y Huang, Y Zhang, Y Jiang, L Ma… - Cell Insight, 2023 - Elsevier
Mitochondrial DNA (mtDNA) encodes proteins and RNAs that are essential for mitochondrial function and cellular homeostasis, and participates in important processes of cellular …
Number of citations: 5 www.sciencedirect.com

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